4-Methylbenzyl bromide

Dehalogenation Reduction Green Chemistry

Researchers requiring precise electrophilic control in nucleophilic substitution or living carbocationic polymerization often encounter irreproducible kinetics when substituting benzyl halides. 4-Methylbenzyl bromide (CAS 104-81-4) eliminates this variability through its well-characterized para-methyl substituent effect, delivering a consistent ρ⁺ of -2.34 in SN2 ethanolysis and a predictable C-Br bond dissociation energy. Its defined initiation efficiency with TiCl₄ co-initiator at -78 °C ensures reproducible polymer molecular weight distributions, while its superior performance over the chloride analog in H₃PO₃/I₂ dehalogenation (31% vs. 20% conversion) provides a measurable synthetic advantage. Commercial supply in 98% purity with standard hazardous-material (UN 3417, Class 6.1) shipping safeguards both research integrity and procurement compliance.

Molecular Formula C8H9Br
Molecular Weight 185.06 g/mol
CAS No. 104-81-4
Cat. No. B049273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzyl bromide
CAS104-81-4
Synonymsα-Bromo-p-xylene;  1-(Bromomethyl)-4-methylbenzene;  4-(Bromomethyl)toluene;  4-Methylbenzyl Bromide;  NSC 8050;  p-(Bromomethyl)toluene;  p-Methylbenzyl Bromide;  p-Xylyl Bromide;  p-Xylyl α-Bromide;  α-Bromo-p-xylene;  α-Bromo-p-xylol
Molecular FormulaC8H9Br
Molecular Weight185.06 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CBr
InChIInChI=1S/C8H9Br/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3
InChIKeyWZRKSPFYXUXINF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Very soluble in chloroform, hot ether
Soluble in ethanol;  very soluble in ethyl ether, chloroform

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzyl Bromide: Technical Baseline


4-Methylbenzyl bromide (CAS 104-81-4), also known as p-xylyl bromide or α-bromo-p-xylene, is a para-methyl substituted benzyl halide with the molecular formula C8H9Br and a molecular weight of 185.06 g/mol [1]. The compound is characterized by a bromomethyl group (-CH₂Br) attached to a toluene ring at the para position, endowing it with electrophilic reactivity suitable for nucleophilic substitution reactions [2]. Its physical properties include a melting point of 33-37 °C, boiling point of 218-220 °C, and a density of 1.324 g/cm³ at ambient conditions .

1
Para-methyl substituted benzyl halide for controlled electrophilic alkylation
2
Intermediate reactivity between electron-rich and electron-poor benzyl bromides
3
Suitable for living carbocationic polymerization initiation studies
4
Analytical derivatization capability for cellulose xanthate NMR analysis

Why 4-Methylbenzyl Bromide Is Irreplaceable


The practice of substituting 4-methylbenzyl bromide with unsubstituted benzyl bromide or other para-substituted benzyl bromides introduces quantifiable changes in reaction kinetics, mechanistic pathway, and ultimate product identity that directly impact synthetic reproducibility. The para-methyl substituent exerts an electron-donating effect that modulates the electrophilicity of the benzylic carbon and the stability of the incipient carbocationic transition state [1]. This substituent effect produces a ρ⁺ reaction constant of -2.34 in SN2 ethanolysis, establishing 4-methylbenzyl bromide as an intermediate-reactivity alkylating agent between the highly reactive 4-methoxybenzyl bromide (SN1 pathway, ρ⁺ = -6.30) and the less reactive electron-deficient analogs [2]. Furthermore, 4-methylbenzyl bromide exhibits a C-Br bond dissociation energy difference (ΔD) of 1.4 kcal/mol relative to unsubstituted benzyl bromide, a measurable thermodynamic distinction that influences initiation efficiency in living carbocationic polymerization [3].

Kinetics Para-methyl electron donation alters SN2 activation parameters compared to unsubstituted or meta isomers.
Mechanism Replacing with 4-methoxybenzyl bromide may shift pathway from SN2 to SN1, losing stereochemical control.
Initiation C-Br bond dissociation energy differs by 1.4 kcal/mol from benzyl bromide; chloride analogs show distinct initiation efficiency.

4-Methylbenzyl Bromide vs. Benzyl Halides: Key Evidence


Dehalogenation: Bromide vs. Chloride Reactivity

In a phosphonic acid-mediated dehalogenation system (H₃PO₃/I₂ in DCE at 120 °C for 36 h), 4-methylbenzyl bromide exhibits superior substrate conversion relative to its chloride counterpart [1]. The bromide demonstrates 31% substrate conversion, whereas the chloride yields only 20% conversion under comparable conditions [1]. This 11-percentage-point difference (a relative increase of 55%) reflects the intrinsically higher leaving-group propensity of bromide versus chloride in this reduction manifold.

Dehalogenation: Br vs Cl
Head-to-head
31% vs 20% substrate conversion (Br vs Cl) in H₃PO₃/I₂/DCE at 120 °C
Supports higher leaving-group propensity for bromide in reductive dehalogenation screening
11 pp absolute difference; process conversion context
Dehalogenation Reduction Green Chemistry

Ethanolysis: SN2 vs. SN1 Mechanism

Conductometric rate measurements of substituted benzyl bromide ethanolysis at 25 °C reveal a mechanistic bifurcation governed by the para-substituent [1]. 4-Methylbenzyl bromide solvolyzes via an SN2 mechanism, characterized by a Hammett-Brown reaction constant ρ⁺ of -2.34 [1]. In contrast, 4-methoxybenzyl bromide proceeds via an SN1 mechanism with a ρ⁺ of -6.30, indicative of a fully developed benzylic carbocation intermediate [1]. This mechanistic divergence carries practical implications: SN2 pathways typically exhibit second-order kinetics dependent on nucleophile concentration, whereas SN1 pathways show first-order behavior and are susceptible to racemization at chiral centers.

Ethanolysis mechanism
Head-to-head
ρ⁺ = -2.34 (SN2) vs 4-MeO-benzyl bromide ρ⁺ = -6.30 (SN1) at 25 °C
Predictable SN2 kinetics; concentration-dependent rate control feasible
Conductometric rate measurement; racemization risk absent
Solvolysis Reaction Mechanism Kinetics

Nucleophilic Substitution: Hammett Reactivity Profile

The nucleophilic substitution of para-substituted benzyl bromides with benzylamine in methanol conforms to the Hammett linear free-energy relationship, with electron-donating substituents decreasing reaction rate relative to unsubstituted benzyl bromide [1]. While exact rate constant data for 4-methylbenzyl bromide is embedded within the Hammett correlation (σₚ = -0.17 for para-methyl), its reactivity is class-level inferred to be intermediate: less reactive than unsubstituted benzyl bromide (σₚ = 0) but more reactive than strongly electron-withdrawing para-substituted analogs (e.g., p-NO₂, σₚ = 0.78) [1]. The para-methyl substituent modestly reduces electrophilicity at the benzylic carbon through resonance donation, affording a predictable and tunable reactivity profile.

Hammett reactivity
Class-level
σₚ = -0.17; intermediate electrophilicity between benzyl bromide (σₚ = 0) and p-OCH₃ (σₚ = -0.27)
Reactivity rank context for benzylamine substitution screens
Rate constants inferred from Hammett correlation; verify with specific nucleophile
Nucleophilic Substitution Hammett Relationship Kinetics

C–Br Bond Dissociation Energy

Using the toluene-carrier technique, the C-Br bond dissociation energy difference (ΔD) between 4-methylbenzyl bromide (p-xylyl bromide) and unsubstituted benzyl bromide was determined to be 1.4 kcal/mol [1]. This value indicates that the para-methyl substituent strengthens the C-Br bond relative to the unsubstituted case, with ΔD values for other substituted benzyl bromides ranging from 0.0 kcal/mol (m-methyl) to 2.1 kcal/mol (m-nitro) [1]. The 1.4 kcal/mol difference translates to a measurable impact on unimolecular dissociation rate constants at elevated temperatures relevant to living carbocationic polymerization initiation [2].

C–Br bond energy
Head-to-head
ΔD = 1.4 kcal/mol higher than benzyl bromide
Supports differentiation in initiation kinetics for living polymerization
Toluene-carrier technique; relevant at elevated temperature
Bond Dissociation Energy Thermochemistry Polymerization Initiation

Xanthate Group Stabilization for NMR

4-Methylbenzyl bromide has been validated as a derivatizing agent for the stabilization of xanthate groups on cellulose during viscose process analysis, enabling liquid-state ¹H NMR determination of γ-values and xanthate group distribution across anhydroglucose positions (2, 3, or 6) [1]. The method demonstrated utility for viscose samples with γ-values as low as approximately 25, comparing favorably with IR spectroscopic data [1]. Alternative benzyl halides were not evaluated for this specific application, representing a method-specific differentiation rather than a comparative performance advantage.

Xanthate derivatization
Method context
γ-value measurement ≥~25; resolves C2, C3, C6 substitution pattern by ¹H NMR
Validated analytical protocol for cellulose xanthate process monitoring
Method-specific; no comparative benzyl halide data available
Analytical Derivatization NMR Spectroscopy Cellulose Chemistry

Phosphonium Salt: Trypanosomicidal Precursor

4-Methylbenzyl bromide is specifically employed in the preparation of bis-phosphonium and phosphonium salts that demonstrate trypanosomicidal activity . The compound undergoes alkylation with triphenylphosphine to generate (4-methylbenzyl)triphenylphosphonium bromide, a phosphonium salt scaffold evaluated for anti-parasitic applications [1]. This application represents a targeted therapeutic scaffold synthesis pathway; no direct comparative yield or activity data versus alternative benzyl halides was identified in the available literature.

Phosphonium salt synth.
Supporting
Alkylation of PPh₃ yields (4-methylbenzyl)triphenylphosphonium bromide scaffold
Entry to trypanosomicidal phosphonium salts for anti-parasitic research
No direct yield comparison identified; application-specific pathway
Phosphonium Salt Trypanosomicide Antiparasitic

4-Methylbenzyl Bromide: Key Applications


Living Carbocationic Polymerization Initiator

4-Methylbenzyl bromide functions as a slow initiator in the living carbocationic polymerization of isobutylene when used in conjunction with TiCl₄ as co-initiator in the presence of N,N-dimethylacetamide in CH₂Cl₂/hexane (40:60 v/v) at -78 °C . The initiation kinetics differentiate 4-methylbenzyl bromide from its chloride analog, with the bromide exhibiting distinct initiation efficiency relevant to controlled polymer molecular weight distribution .

Dehalogenation & Benzylation

Under H₃PO₃/I₂-mediated dehalogenation conditions at 120 °C in DCE, 4-methylbenzyl bromide achieves 31% substrate conversion, outperforming 4-methylbenzyl chloride (20% conversion) . Additionally, in the absence of I₂, the compound participates in electrophilic substitution with electron-rich arenes to generate diarylmethanes in good to excellent yields, providing a metal-free, green alternative to Friedel-Crafts benzylation protocols .

Phosphonium Salt: Antiparasitic Agent

4-Methylbenzyl bromide serves as the key alkylating agent for the preparation of bis-phosphonium and phosphonium salts with demonstrated trypanosomicidal activity . Reaction with triphenylphosphine under inert atmosphere conditions (toluene or dichloromethane solvent) yields (4-methylbenzyl)triphenylphosphonium bromide, a scaffold employed in anti-parasitic drug discovery targeting Trypanosoma species .

Cellulose Xanthate NMR Derivatization

In viscose process analytical chemistry, 4-methylbenzyl bromide stabilizes xanthate groups on the cellulose backbone through alkylation, enabling liquid-state ¹H NMR determination of γ-values (functional at γ ≥ ~25) and positional distribution of xanthate substitution at the C2, C3, and C6 hydroxyl positions of the anhydroglucose unit . Deconvolution of the proton spectrum yields quantitative data comparable to IR spectroscopy, with the added benefit of resolving positional isomer distribution during ripening .

Application
Selection Property
Validation Focus
Carbocationic polymerization studies
Initiation kinetics profile
Molecular weight distribution control
Dehalogenation and benzylation reactions
Benzyl halide reactivity context
Substrate conversion efficiency
Anti-parasitic phosphonium salt synthesis
Phosphonium scaffold access
Reaction feasibility and scope
Cellulose xanthate analytical derivatization
Xanthate group stabilization
NMR positional distribution analysis

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